Helicobacter pylori (H. pylori) is a bacterium that colonizes the stomach lining and can contribute to peptic ulcers and stomach cancer. Standard treatment for H. pylori eradication involves a combination of antibiotics and a PPI. Studies suggest that Linaprazan, along with specific antibiotics, may be as effective as other PPIs in eliminating H. pylori infection. Source: Aliment Pharmacol Ther. 2003;18(11):1089-96: )
Non-ulcer dyspepsia refers to upper abdominal pain that doesn't involve ulcers. While the cause is often unclear, some research suggests Linaprazan may be helpful in managing symptoms like heartburn and indigestion in patients with non-ulcer dyspepsia. Source: Clin Invest Med. 2002;25(1):21-6: )
Linaprazan is a novel compound classified as a potassium-competitive acid blocker (P-CAB). It specifically inhibits the H⁺, K⁺-ATPase enzyme, which plays a crucial role in gastric acid secretion. Unlike traditional proton pump inhibitors, linaprazan offers a rapid onset of action and dose-dependent effects on acid production, making it a promising candidate for treating acid-related disorders such as erosive esophagitis and gastroesophageal reflux disease. The molecular formula of linaprazan is C₂₁H₂₆N₄O₂, and it has been under investigation for its therapeutic applications in various gastrointestinal conditions .
Linaprazan undergoes several chemical transformations, primarily hydrolysis and oxidation. In its metabolic pathway, linaprazan glurate is hydrolyzed to yield linaprazan, followed by oxidation and dehydrogenation processes. These reactions are essential for understanding its pharmacokinetics and the formation of active metabolites . The compound's reactivity can be influenced by various factors, including pH levels and the presence of specific enzymes such as carboxylesterase 2 (CES2), which is primarily responsible for its hydrolysis .
Linaprazan exhibits significant biological activity as an inhibitor of the H⁺, K⁺-ATPase enzyme. Its mechanism involves competitive binding to the potassium site of the enzyme, effectively blocking acid secretion in the stomach. Studies have shown that linaprazan can achieve almost complete inhibition of gastric acid production within one hour of administration at doses ranging from 0.5 to 1.0 mg/kg . This rapid action distinguishes it from traditional proton pump inhibitors, which typically require longer durations to take effect .
The synthesis of linaprazan primarily involves several steps that include the preparation of its hydrochloride salt forms. For instance, Form 1 can be synthesized from the free base of linaprazan or via crystallization techniques using its hydrochloride salt. Various solvents such as dimethylformamide (DMF) and methanol are utilized in the crystallization process to achieve different polymorphs with distinct stability profiles . The synthesis methods are designed to optimize yield and purity while minimizing residual solvents.
Linaprazan is being developed for treating various gastrointestinal disorders characterized by excessive gastric acid secretion. Its primary applications include:
Research on linaprazan has indicated that it interacts with specific ion channels and receptors involved in gastric acid secretion. Notably, its potency appears to be enhanced in environments where ion tightness is maintained, suggesting that the drug's effectiveness may vary based on physiological conditions within the gastric lumen . Further studies are needed to fully elucidate its interactions with other medications and potential side effects.
Linaprazan belongs to a class of drugs known as potassium-competitive acid blockers. Here are some similar compounds:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Vonoprazan | Potassium-competitive acid blocker | Rapid onset, long duration of action compared to traditional proton pump inhibitors |
| Revaprazan | Potassium-competitive acid blocker | First P-CAB used clinically; quick action but not superior to existing proton pump inhibitors |
| AZD0865 | Potassium-competitive acid blocker | Similar action profile but halted due to liver toxicity concerns |
| SCH28080 | Potassium-competitive acid blocker | Demonstrates a different pKa value affecting pharmacodynamics |
Linaprazan's uniqueness lies in its rapid action and potential for improved patient outcomes compared to traditional therapies. Its development reflects an evolving understanding of gastric physiology and drug interactions within this therapeutic area .
Linaprazan (IUPAC name: 8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide) is a synthetic organic compound with the molecular formula $$ \text{C}{21}\text{H}{26}\text{N}{4}\text{O}{2} $$ and a molecular weight of 366.46 g/mol. Its structure features an imidazo[1,2-a]pyridine core substituted with methyl groups at positions 2 and 3, a (2,6-dimethylbenzyl)amino group at position 8, and a 2-hydroxyethylcarboxamide group at position 6 (Figure 1).
Representative identifiers:
Linaprazan is lipophilic, with a calculated partition coefficient (LogP) of 3.2. It exhibits moderate solubility in dimethyl sulfoxide (DMSO: ≥35 mg/mL) but limited aqueous solubility at physiological pH due to its weak basic nature (pKa = 5.8).
The compound is stable under refrigerated conditions (2–8°C) but degrades under prolonged exposure to light or acidic environments. Its prodrug, linaprazan glurate, improves stability through esterification of the hydroxyl group.
X-ray diffraction studies of linaprazan glurate hydrochloride polymorphs (e.g., Form I and Form II) reveal distinct crystal packing patterns. Form I exhibits a monoclinic lattice ($$ P2_1/c $$) with hydrogen bonding between the protonated amine and chloride ions, while Form II adopts a triclinic arrangement ($$ P\overline{1} $$).
| Property | Value | Source |
|---|---|---|
| Molecular weight | 366.46 g/mol | |
| Melting point | 198–200°C (decomposes) | |
| LogP | 3.2 | |
| Aqueous solubility (pH 7) | <0.1 mg/mL |
Linaprazan is synthesized via a multi-step route involving imidazo[1,2-a]pyridine core formation and subsequent functionalization (Figure 2).
This patent covers imidazo[1,2-a]pyridine derivatives with the general formula:
$$
\text{R}^1-\text{imidazo}[1,2-a]\text{pyridine}-\text{C(O)NR}^2\text{R}^3
$$
Key claims:
| Patent Number | Focus Area | Key Innovation |
|---|---|---|
| WO2018008929A1 | Structural derivatives | Broad coverage of P-CAB analogs |
| US20240067644A1 | Polymorphs | Form I and II crystalline salts |
| CN104370898A | Antitumor applications | Modified C6/C8 substituents |
Linaprazan demonstrates highly specific targeting of gastric hydrogen-potassium adenosine triphosphatase through a fundamentally different mechanism compared to traditional proton pump inhibitors. The compound functions as a lipophilic, weak base that concentrates highly in the gastric parietal cell canaliculus [5] [6]. Upon entering the acidic environment of the secretory canaliculus, linaprazan undergoes instant protonation and binds competitively and reversibly to the potassium binding site of the proton pump hydrogen-potassium adenosine triphosphatase [5] [6].
The protonated form of linaprazan represents the active inhibitory species, with research demonstrating that the drug's potency increases significantly under acidic conditions [7]. This pH-dependent activity profile distinguishes linaprazan from proton pump inhibitors, which require acid activation but are themselves unstable in acidic environments [8]. The compound's high selectivity for hydrogen-potassium adenosine triphosphatase over other adenosine triphosphatases is demonstrated by its minimal effect on porcine renal sodium-potassium adenosine triphosphatase activity, reducing it by only 9 ± 2% [2] [3] [4].
| Parameter | Value | Reference |
|---|---|---|
| Hydrogen-Potassium Adenosine Triphosphatase inhibition (pH 7.4) | 1.0 ± 0.2 μM [7] | IC50 |
| Hydrogen-Potassium Adenosine Triphosphatase inhibition (pH 6.4) | 0.13 ± 0.01 μM [7] | IC50 |
| Hydrogen-Potassium Adenosine Triphosphatase inhibition (ion-tight vesicles) | 6.9 ± 0.4 nM [7] | IC50 |
| Sodium-Potassium Adenosine Triphosphatase inhibition (100 μM) | 9 ± 2% [2] [3] [4] | % Reduction |
The binding kinetics of linaprazan to hydrogen-potassium adenosine triphosphatase demonstrate characteristics of potassium-competitive inhibition with rapid onset and reversible interaction dynamics. Research has established that linaprazan inhibits hydrogen-potassium adenosine triphosphatase activity in a potassium-competitive manner with a dissociation constant of 46 ± 3 nM [7]. This competitive binding mechanism represents a fundamental distinction from proton pump inhibitors that form covalent bonds with the enzyme.
The reversible nature of linaprazan binding is demonstrated through dilution studies, where immediate inhibition of hydrogen-potassium adenosine triphosphatase activity by 88 ± 1% at 3 μM concentration decreased to 41% following a 10-fold dilution [7]. This reversibility contrasts sharply with the irreversible binding characteristic of proton pump inhibitors and provides the foundation for the compound's flexible pharmacodynamic profile.
The compound exhibits distinctive binding characteristics based on vesicle type, with significantly higher potency observed in ion-tight vesicles compared to ion-leaky vesicles. This difference suggests that linaprazan acts at a luminal site, concentrating in the acidic compartment where it becomes protonated and exerts its inhibitory effect [7]. The drug's selectivity profile extends beyond hydrogen-potassium adenosine triphosphatase to include minimal inhibition of other adenosine triphosphatases, confirming its target specificity [2] [3] [4].
| Binding Parameter | Value | Study Type |
|---|---|---|
| Potassium-competitive binding (Ki) | 46 ± 3 nM [7] | In vitro |
| Immediate inhibition (3 μM) | 88 ± 1% [7] | In vitro |
| Inhibition after 10-fold dilution | 41% [7] | In vitro |
| Cation occlusion inhibition | 1.7 ± 0.06 μM [7] | IC50 |
Clinical and preclinical studies have demonstrated that linaprazan offers distinct advantages over conventional proton pump inhibitors in terms of onset of action, duration of effect, and overall efficacy profile. The compound provides rapid inhibition of acid production with a fast onset of approximately 1-2 hours compared to proton pump inhibitors which require 3-5 days to reach full effect [8]. This rapid onset stems from linaprazan's independence from acid activation and its ability to function regardless of meal timing [8].
Comparative studies have shown that linaprazan provides similar efficacy to esomeprazole in terms of esophagitis healing and heartburn control [2] [3] [4]. Recent clinical trials involving linaprazan glurate, a prodrug formulation with improved pharmacokinetic properties, demonstrated superior healing rates compared to lansoprazole. Across all doses tested, linaprazan glurate achieved 4-week healing rates of 71.1% in intention-to-treat analysis and 80.9% in per protocol analysis, compared to lansoprazole's healing rates of 60.6% and 59.1% respectively [9] [10].
The superior performance of linaprazan becomes particularly pronounced in severe cases of erosive esophagitis. The best performing linaprazan glurate dosing group outperformed lansoprazole by 28% in patients with Los Angeles grade A/B with partial proton pump inhibitor response and by more than 50% in patients with Los Angeles grade C/D erosive esophagitis [9] [10].
| Comparison Parameter | Linaprazan | Proton Pump Inhibitors |
|---|---|---|
| Mechanism of Action | Potassium-competitive acid blocker | Irreversible enzyme inhibition |
| Binding Type | Ionic, reversible binding | Covalent binding |
| Onset of Action | Rapid (1-2 hours) [8] | Slow (3-5 days for full effect) [8] |
| pH Dependency | pH-dependent (more potent at lower pH) [7] | Requires acid activation |
| Meal Timing | Independent of meals [8] | Requires acid activation (before meals) |
| Reversibility | Reversible [7] | Irreversible |
| 24-hour Acid Control | Yes [8] | Incomplete |
Comprehensive in vitro studies have established detailed activity profiles for linaprazan across multiple experimental systems, providing quantitative measures of its inhibitory potency and selectivity. The compound demonstrates concentration-dependent inhibition of potassium-stimulated hydrogen-potassium adenosine triphosphatase activity with IC50 values that vary significantly based on pH conditions and experimental systems [7].
In porcine ion-leaky vesicles at physiological pH 7.4, linaprazan exhibits an IC50 of 1.0 ± 0.2 μM for hydrogen-potassium adenosine triphosphatase inhibition [11] [12] [13] [7]. However, under more acidic conditions at pH 6.4, the potency increases dramatically with an IC50 of 0.13 ± 0.01 μM, demonstrating the compound's pH-dependent activity profile [7]. This enhanced potency under acidic conditions reflects the protonation of linaprazan and its subsequent increased binding affinity for the enzyme.
The most pronounced inhibitory activity is observed in ion-tight vesicles, where linaprazan demonstrates an IC50 of 6.9 ± 0.4 nM, suggesting luminal site of action and concentration effects in closed compartments [7]. In functional studies using rabbit gastric glands, linaprazan effectively inhibited acid formation when stimulated by histamine or dibutyryl cyclic adenosine monophosphate, with IC50 values of 0.28 ± 0.01 μM and 0.26 ± 0.003 μM respectively [7].
The compound also demonstrates significant effects on cation occlusion processes, inhibiting this mechanism concentration-dependently with an IC50 of 1.7 ± 0.06 μM [7]. These comprehensive in vitro data establish linaprazan as a potent, selective, and mechanistically distinct inhibitor of gastric acid secretion with superior pharmacological characteristics compared to conventional proton pump inhibitors.
| In Vitro Parameter | IC50 Value | Experimental System |
|---|---|---|
| Hydrogen-Potassium Adenosine Triphosphatase (pH 7.4) | 1.0 ± 0.2 μM [7] | Porcine ion-leaky vesicles |
| Hydrogen-Potassium Adenosine Triphosphatase (pH 6.4) | 0.13 ± 0.01 μM [7] | Porcine ion-leaky vesicles |
| Hydrogen-Potassium Adenosine Triphosphatase (ion-tight) | 6.9 ± 0.4 nM [7] | Ion-tight vesicles |
| Histamine-stimulated acid formation | 0.28 ± 0.01 μM [7] | Rabbit gastric glands |
| Dibutyryl-cAMP-stimulated acid formation | 0.26 ± 0.003 μM [7] | Rabbit gastric glands |
| Cation occlusion inhibition | 1.7 ± 0.06 μM [7] | Functional assay |